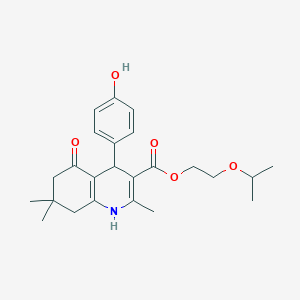![molecular formula C15H15ClN2O2 B5127217 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide](/img/structure/B5127217.png)
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide, also known as TCB-2, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogenic drug that acts as a selective agonist of the serotonin 2A receptor. TCB-2 has gained attention in recent years due to its potential use in scientific research as a tool to study the serotonin system and its role in various physiological and pathological processes.
Mecanismo De Acción
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide acts as a selective agonist of the serotonin 2A receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. Activation of this receptor leads to the release of various neurotransmitters, including dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
This compound has been shown to induce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and respiration. It also alters the activity of various brain regions, including the prefrontal cortex, amygdala, and hippocampus, which are involved in the regulation of mood, emotion, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide for scientific research is its high selectivity for the serotonin 2A receptor, which allows for the specific targeting of this receptor in various experimental settings. However, one of the limitations of this compound is its potential for toxicity and adverse effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of 2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide in scientific research. These include the development of more selective and potent agonists of the serotonin 2A receptor, the investigation of the role of this receptor in various pathological conditions, and the development of novel therapeutic agents based on the serotonin system. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound and its potential for toxicity and adverse effects.
Métodos De Síntesis
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide can be synthesized using various methods, including the Leuckart-Wallach reaction, reductive amination, and N-acylation. The most commonly used method involves the condensation of 4-chlorophenylhydrazine with cycloheptanone, followed by oxidation with potassium permanganate to yield the desired product.
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazine 1,4-dioxide has been used in various scientific studies to investigate the role of the serotonin 2A receptor in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and addiction.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-12-8-6-11(7-9-12)15-10-17(19)13-4-2-1-3-5-14(13)18(15)20/h6-10H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIZFNDEKCMDNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)[N+](=O)C=C(N2[O-])C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5127142.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5127154.png)
![3,4,5-trimethoxy-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5127155.png)
![5-(2,5-dimethylphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B5127159.png)
![2-[(3-butoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5127171.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5127182.png)

![4-methyl-N-[3-(1-piperidinylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]benzamide](/img/structure/B5127196.png)

![ethyl 4-[4-{[5-(3-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5127201.png)
![2-chloro-N-{2-[(2-fluoro-4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5127205.png)
![{2-[2-(1-adamantyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine dihydrochloride](/img/structure/B5127212.png)
